REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH3:9].[Cl:10][S:11](O)(=[O:13])=[O:12]>>[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([Cl:8])[CH:5]=[CH:6][C:7]=1[S:11]([Cl:10])(=[O:13])=[O:12]
|
Name
|
ice water
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under magnetic stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 40° C. for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
obtaining a purple solution, which
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
STIRRING
|
Details
|
stirring vigorously
|
Type
|
FILTRATION
|
Details
|
The separated white solid was filtered
|
Type
|
CUSTOM
|
Details
|
triturated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over KOH
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
WASH
|
Details
|
by washing with n-hexane
|
Type
|
ADDITION
|
Details
|
adding 200 ml of solvent under strong stirring
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1C)Cl)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |